molecular formula C20H24N2O5S2 B2799266 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 900135-67-3

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2799266
CAS No.: 900135-67-3
M. Wt: 436.54
InChI Key: SCTIALBFKXFQKG-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a sulfonamide-based benzamide derivative characterized by two key structural motifs:

  • Azepane sulfonyl group: A seven-membered azepane ring linked via a sulfonyl moiety at the benzamide’s 3-position.
  • 4-(Methylsulfonyl)phenyl substituent: A phenyl group bearing a methylsulfonyl group at the para position, connected via an amide bond.

This compound belongs to a broader class of sulfonamide derivatives known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-28(24,25)18-11-9-17(10-12-18)21-20(23)16-7-6-8-19(15-16)29(26,27)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIALBFKXFQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of an azepane derivative followed by coupling with a benzamide precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups may interact with enzymes or receptors, altering their activity. The benzamide moiety can also play a role in binding to proteins or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core benzamide or sulfonamide frameworks but differ in substituents, leading to variations in physicochemical properties and biological activities.

Substituent Variations on the Benzamide Core
Compound Name Substituents Molecular Weight (g/mol) Solubility (pH 7.4) Key Differences vs. Target Compound Reference
3-(Azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide 4-Cl, triazole-3-yl amide 439.94 Not reported Chlorine substituent; heterocyclic amide
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide 5-ethylsulfonyl-2-hydroxyphenyl amide 466.6 11.6 µg/mL Ethylsulfonyl and hydroxyl groups
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-2-yl amide with 4-phenoxyphenyl 533.7 Not reported Thiazole ring; phenoxy-phenyl substitution

Key Observations :

  • Chlorine vs.
  • Heterocyclic Amides : Compounds with triazole () or thiazole () amide substituents introduce additional hydrogen-bonding or π-π stacking capabilities, which could enhance target selectivity.
  • Solubility: The ethylsulfonyl-hydroxyphenyl analog () demonstrates moderate aqueous solubility (11.6 µg/mL), suggesting that polar sulfonyl groups improve solubility compared to non-polar substituents.
Sulfonamide Group Modifications
Compound Name Sulfonamide Structure Biological Activity (if reported) Reference
N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)-4-(1H-imidazol-1-yl)benzamide Thiazole-sulfamoyl Antibacterial activity
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-linked sulfonamide Kinase inhibition (MP: 175–178°C)
3-(Azepan-1-ylsulfonyl)-N-[(4-methylphenyl)methyl]benzamide Azepane sulfonyl with benzyl amide Not reported

Key Observations :

  • Sulfamoyl vs. Azepane Sulfonyl : Thiazole-sulfamoyl derivatives () prioritize antibacterial activity, whereas azepane sulfonyl groups () may optimize pharmacokinetic properties (e.g., metabolic stability).
  • Heterocyclic Fusion : Pyrazolo-pyrimidine-linked sulfonamides () exhibit kinase inhibitory activity, highlighting the role of fused heterocycles in enhancing target engagement.

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety, which contribute to its diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is C20H23N2O5S2C_{20}H_{23}N_{2}O_{5}S_{2}, with a molecular weight of approximately 471.0 g/mol. The compound's structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₅S₂
Molecular Weight471.0 g/mol
CAS Number900135-72-0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for various biological pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide exhibit significant antitumor properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Notably, the compound's azepane moiety may enhance its binding affinity to target proteins involved in tumor cell survival.

Enzyme Inhibition

The compound has shown potential as a selective inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in various cellular processes including metabolism and aging. Inhibitors of SIRT2 have been associated with anti-cancer effects due to their role in regulating cell cycle progression and apoptosis. The selectivity for SIRT2 over other sirtuins (SIRT1 and SIRT3) suggests that this compound may have fewer side effects while maintaining efficacy against cancer cells .

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
  • Antioxidant Activity :
    • Similar compounds have been reported to exhibit antioxidant properties, which could mitigate oxidative stress in cancer cells, thereby enhancing their therapeutic potential. The antioxidant capacity was evaluated using DPPH assays, showing promising results compared to standard antioxidants like ascorbic acid.

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